Branebrutinib

Descripción general

Descripción

Branebrutinib, también conocido como BMS-986195, es un inhibidor covalente altamente selectivo de la tirosina quinasa de Bruton (BTK). La tirosina quinasa de Bruton es una tirosina quinasa no receptora que juega un papel crucial en la señalización del receptor de células B, que es esencial para el desarrollo y funcionamiento de las células B. This compound ha demostrado ser prometedor en el tratamiento de diversas enfermedades autoinmunitarias y neoplasias hematológicas debido a su potente inhibición de la tirosina quinasa de Bruton .

Aplicaciones Científicas De Investigación

Branebrutinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto de herramienta para estudiar la inhibición de la tirosina quinasa de Bruton y sus efectos en varias vías de señalización.

Biología: Investigado por su papel en la modulación de la señalización del receptor de células B y su impacto en la función de las células inmunitarias.

Mecanismo De Acción

Branebrutinib ejerce sus efectos uniéndose covalentemente al sitio activo de la tirosina quinasa de Bruton, inhibiendo así su actividad. Esta inhibición previene la fosforilación de las moléculas de señalización aguas abajo, lo que lleva a la supresión de la señalización del receptor de células B. Este mecanismo es crucial para sus efectos terapéuticos en enfermedades autoinmunitarias y neoplasias hematológicas .

Compuestos similares:

Ibrutinib: El primer inhibidor de la tirosina quinasa de Bruton de su clase, ampliamente utilizado en el tratamiento de las neoplasias de células B.

Acalabrutinib: Un inhibidor de la tirosina quinasa de Bruton de segunda generación con mayor selectividad y reducción de efectos fuera del objetivo.

Zanubrutinib: Otro inhibidor de segunda generación con mayor potencia y selectividad.

Tirabrutinib: Un inhibidor selectivo de la tirosina quinasa de Bruton utilizado en el tratamiento de enfermedades autoinmunitarias.

Orelabrutinib: Un inhibidor altamente selectivo de la tirosina quinasa de Bruton con resultados clínicos prometedores

Singularidad de this compound: this compound se destaca por su rápida inactivación in vivo de la tirosina quinasa de Bruton a dosis muy bajas, proporcionando una excelente eficacia y tolerabilidad. Su alta selectividad y potencia lo convierten en un valioso agente terapéutico en el tratamiento de enfermedades autoinmunitarias y neoplasias hematológicas .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Branebrutinib plays a significant role in biochemical reactions, particularly in the context of BTK inhibition . It interacts with BTK, a member of the Tec family of kinases, which is essential for BCR mediated signaling . This compound is capable of reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) at sub-toxic concentrations, most likely by directly inhibiting the drug transport function of P-gp .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by mediating the ATP hydrolysis-dependent efflux of a wide range of chemotherapeutic agents out of cancer cells . This reduces the intracellular drug accumulation and decreases the chemosensitivity of these multidrug-resistant cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It is capable of reversing P-gp-mediated MDR, most likely by directly inhibiting the drug transport function of P-gp . This is supported by the result of this compound stimulating the ATPase activity of P-gp in a concentration-dependent manner .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates changes in its effects over time. It was observed that this compound was rapidly absorbed, with maximum plasma concentration occurring within 1 hour and a half-life of 1.2-1.7 hours, dropping to undetectable levels within 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Robust in vivo efficacy of this compound was demonstrated in murine models of collagen- and collagen antibody–induced arthritis, protecting against clinically evident disease, histological joint damage .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the inhibition of BTK. BTK plays a critical role in the downstream signaling pathways for the Fcγ receptor in monocytes, the Fc ε receptor in granulocytes, and the RANK receptor in osteoclasts .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with P-gp, an ATP-binding cassette (ABC) drug transporter . P-gp mediates the ATP hydrolysis-dependent efflux of a wide range of chemotherapeutic agents out of cancer cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Branebrutinib implica un proceso de cuatro pasos que aprovecha la experimentación de alto rendimiento. Los pasos clave incluyen una reacción de indolización que genera rápidamente una alta complejidad sintética. Este proceso implica los siguientes pasos :

- Formación de un núcleo de indol a través de una nueva reacción de indolización.

- Amidación para introducir la funcionalidad amida.

- Reacciones de sustitución para introducir los grupos funcionales necesarios.

- Purificación final y aislamiento del producto.

Métodos de producción industrial: La producción industrial de this compound sigue la misma ruta sintética, pero está optimizada para la producción a gran escala. La experimentación de alto rendimiento se emplea para identificar las condiciones más eficientes y rentables para cada paso, asegurando un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Branebrutinib sufre varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: Introducción de varios grupos funcionales durante la síntesis.

Amidación: Formación de enlaces amida.

Ciclización: Formación del núcleo de indol.

Reactivos y condiciones comunes:

Reacciones de sustitución: Generalmente implican precursores halogenados y nucleófilos en condiciones básicas.

Amidación: Utiliza derivados de aminas y ácidos carboxílicos en presencia de agentes de acoplamiento.

Ciclización: Requiere catalizadores y condiciones específicos para promover la formación del anillo de indol.

Productos principales: El producto principal de estas reacciones es el propio this compound, con alta pureza y grupos funcionales específicos necesarios para su actividad biológica .

Comparación Con Compuestos Similares

Ibrutinib: The first-in-class Bruton’s tyrosine kinase inhibitor, widely used in the treatment of B-cell malignancies.

Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity and reduced off-target effects.

Zanubrutinib: Another second-generation inhibitor with enhanced potency and selectivity.

Tirabrutinib: A selective Bruton’s tyrosine kinase inhibitor used in the treatment of autoimmune diseases.

Orelabrutinib: A highly selective Bruton’s tyrosine kinase inhibitor with promising clinical results

Uniqueness of Branebrutinib: this compound stands out due to its rapid in vivo inactivation of Bruton’s tyrosine kinase at very low doses, providing excellent efficacy and tolerability. Its high selectivity and potency make it a valuable therapeutic agent in the treatment of autoimmune diseases and hematological malignancies .

Propiedades

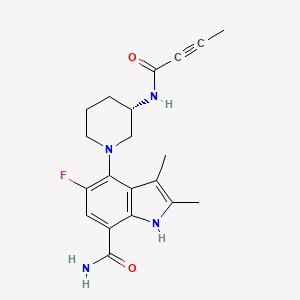

IUPAC Name |

4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPPLCNBDLZIFG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912445-55-6 | |

| Record name | Branebrutinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1912445556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Branebrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRANEBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LBRZUYSHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)

![(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606267.png)

![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606274.png)

![(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606279.png)